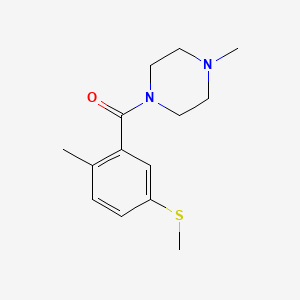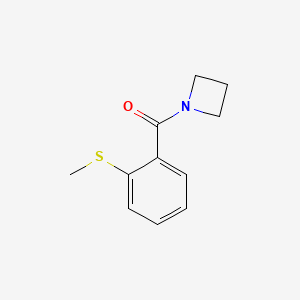
(4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone involves its binding to specific receptors in the body. In the case of the neurokinin 1 receptor, this compound acts as an antagonist, blocking the binding of the natural ligand substance P. This results in a decrease in pain and inflammation. Other receptors targeted by (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone may have different mechanisms of action, but all involve the binding of the compound to the receptor and subsequent modulation of signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone depend on the specific receptor targeted and the signaling pathways involved. In the case of the neurokinin 1 receptor, this compound has been found to decrease pain and inflammation. Other effects may include changes in neurotransmitter release, modulation of ion channels, and alterations in gene expression.
実験室実験の利点と制限
One advantage of using (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone in lab experiments is its high potency and selectivity for specific receptors. This allows for precise modulation of signaling pathways and the ability to study specific biological processes. However, one limitation is the potential for off-target effects, which may complicate interpretation of results. Additionally, the synthesis of this compound may be challenging and require specialized equipment and expertise.
将来の方向性
There are many potential future directions for the use of (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone in scientific research. One area of interest is the study of other GPCRs and their potential as drug targets. Additionally, this compound may be useful in the study of pain and inflammation pathways and in the development of new therapeutics. Further research is also needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in lab experiments.
合成法
The synthesis of (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone involves several steps. One method involves the reaction of 4-ethylpiperazine with 8-chloroquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid to yield the final compound. Other methods involve the use of different starting materials and conditions, but the general approach involves the formation of a piperazine-quinoline intermediate followed by further modification to yield the final product.
科学的研究の応用
(4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone has been used in a range of scientific research applications. One of the most common uses is in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone has been found to be a potent and selective antagonist of the neurokinin 1 receptor, which is involved in pain and inflammation. This compound has also been used in the study of other GPCRs, including the dopamine D3 receptor and the serotonin 5-HT2C receptor.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-quinolin-8-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-18-9-11-19(12-10-18)16(20)14-7-3-5-13-6-4-8-17-15(13)14/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWIXAKMXLPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)






![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)



